(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a piperazine ring linked to a tetrahydrocinnoline moiety and a thiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydrocinnoline core. One common approach is the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone under acidic conditions. The resulting intermediate is then reacted with piperazine to form the piperazinyl-cinnoline structure. Subsequent functionalization with thiophen-3-ylmethanone completes the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophen-3-yl group can be oxidized to form thiophene derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the cinnoline and piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: : Piperazine derivatives with reduced nitrogen atoms.
Substitution: : Substituted cinnolines or piperazines with various functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been studied for its potential antiviral, antimicrobial, and antipsychotic properties. Its derivatives are being explored for use in drug development.
Material Science: : The compound's unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Industrial Processes: : Its reactivity and stability make it useful in various chemical synthesis processes, including the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the tetrahydrocinnoline and piperazine rings. Similar compounds include:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: : These compounds share the thiophene and cinnoline motifs but differ in their core structures.
Piperazine derivatives: : These compounds often contain piperazine rings but may lack the cinnoline or thiophene groups.
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQEJLZLHAROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.